molecular formula C16H18ClN3O3S B12265354 4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide

4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide

Cat. No.: B12265354
M. Wt: 367.9 g/mol
InChI Key: IKBXBHWJFZBMRC-UHFFFAOYSA-N
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Description

4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a complex organic compound featuring a benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves multi-step organic reactionsThe final steps involve the coupling of the benzothiazole derivative with N-cyclopropylmorpholine-2-carboxamide under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Properties

Molecular Formula

C16H18ClN3O3S

Molecular Weight

367.9 g/mol

IUPAC Name

4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide

InChI

InChI=1S/C16H18ClN3O3S/c1-22-11-5-4-10(17)14-13(11)19-16(24-14)20-6-7-23-12(8-20)15(21)18-9-2-3-9/h4-5,9,12H,2-3,6-8H2,1H3,(H,18,21)

InChI Key

IKBXBHWJFZBMRC-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCOC(C3)C(=O)NC4CC4

Origin of Product

United States

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